molecular formula C11H13BrO B8229084 Benzaldehyde, 4-bromo-2,6-diethyl- CAS No. 1266114-84-4

Benzaldehyde, 4-bromo-2,6-diethyl-

Cat. No.: B8229084
CAS No.: 1266114-84-4
M. Wt: 241.12 g/mol
InChI Key: FNFIRMHPWJUSFX-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-bromo-2,6-diethyl- is an organic compound with the molecular formula C11H13BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and ethyl groups at the 2- and 6-positions. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-bromo-2,6-diethyl- typically involves the bromination of 2,6-diethylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of Benzaldehyde, 4-bromo-2,6-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: Benzaldehyde, 4-bromo-2,6-diethyl- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, to form various substituted benzaldehyde derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling.

Major Products Formed:

    Oxidation: 4-bromo-2,6-diethylbenzoic acid.

    Reduction: 4-bromo-2,6-diethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-bromo-2,6-diethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the manufacture of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-bromo-2,6-diethyl- involves its interaction with various molecular targets and pathways. The bromine atom and ethyl groups influence the reactivity of the benzaldehyde moiety, making it a versatile intermediate in organic synthesis. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in catalytic cycles, thereby exerting its effects in chemical and biological systems.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar in structure but lacks the ethyl groups at the 2- and 6-positions.

    2,6-Diethylbenzaldehyde: Lacks the bromine atom at the 4-position.

    4-Bromo-2,6-dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness: Benzaldehyde, 4-bromo-2,6-diethyl- is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and the formation of specific products that are not easily achievable with other similar compounds.

Properties

IUPAC Name

4-bromo-2,6-diethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFIRMHPWJUSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C=O)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297490
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-84-4
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266114-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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